4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic Acid 4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic Acid
Brand Name: Vulcanchem
CAS No.: 71079-08-8
VCID: VC0147497
InChI: InChI=1S/C16H15N3O4/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21/h1-8H,9H2,(H,20,21)(H4,17,18,19)
SMILES: C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N
Molecular Formula: C16H15N3O4
Molecular Weight: 313.31 g/mol

4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic Acid

CAS No.: 71079-08-8

Reference Standards

VCID: VC0147497

Molecular Formula: C16H15N3O4

Molecular Weight: 313.31 g/mol

4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic Acid - 71079-08-8

CAS No. 71079-08-8
Product Name 4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic Acid
Molecular Formula C16H15N3O4
Molecular Weight 313.31 g/mol
IUPAC Name 2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid
Standard InChI InChI=1S/C16H15N3O4/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21/h1-8H,9H2,(H,20,21)(H4,17,18,19)
Standard InChIKey XTKGXPFBKPYFDW-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC=C1CC(=O)[O-])OC(=O)C2=CC=C(C=C2)[NH+]=C(N)N
SMILES C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N
Canonical SMILES C1=CC(=CC=C1CC(=O)[O-])OC(=O)C2=CC=C(C=C2)[NH+]=C(N)N
Synonyms 4-(4-guanidinobenzoyloxy)phenylacetic acid
FOY 251
FOY-251
PubChem Compound 130395
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator